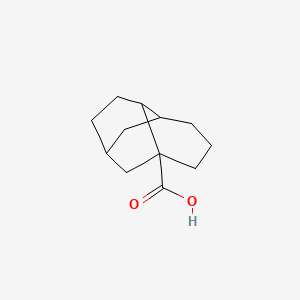![molecular formula C14H19Br2NO B14635203 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol CAS No. 53500-33-7](/img/structure/B14635203.png)
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol is a complex organic compound with the molecular formula C14H18Br2N2O This compound is characterized by the presence of two bromine atoms, a phenol group, and a cyclohexylmethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a phenol derivative, followed by the introduction of the cyclohexylmethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products
The major products formed from these reactions include quinones, debrominated phenols, and various substituted phenol derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}aniline
- 2,6-Dibromo-4-methylphenol
- 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}aniline
Uniqueness
Compared to similar compounds, 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol is unique due to the presence of both bromine atoms and the cyclohexylmethylamino group, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
53500-33-7 |
|---|---|
Formule moléculaire |
C14H19Br2NO |
Poids moléculaire |
377.11 g/mol |
Nom IUPAC |
2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenol |
InChI |
InChI=1S/C14H19Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h6-7,10,17-18H,1-5,8-9H2 |
Clé InChI |
NPFSTXMXKZGJQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


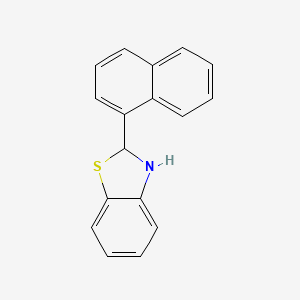
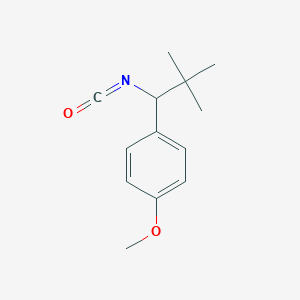

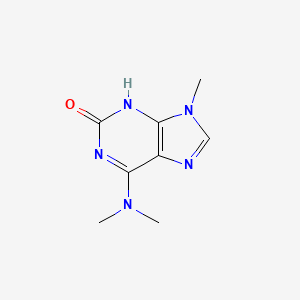
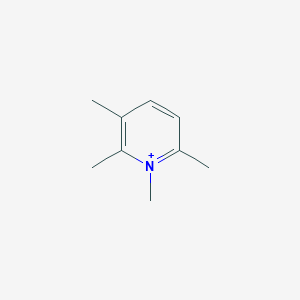
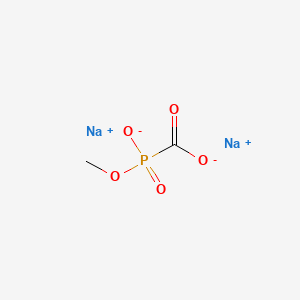
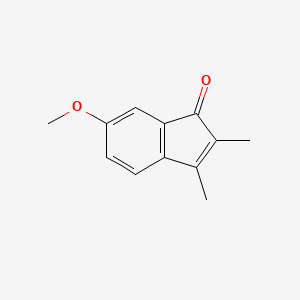
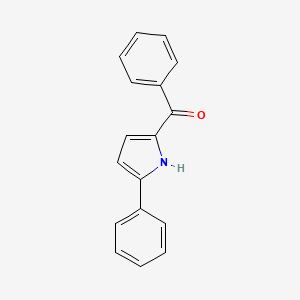
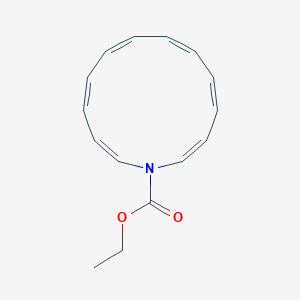


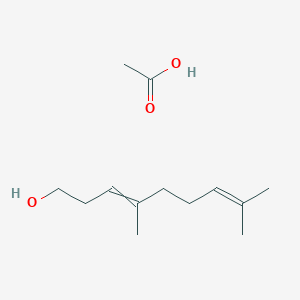
![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
